molecular formula C4H5KO2 B7822464 potassium;2-methylprop-2-enoate

potassium;2-methylprop-2-enoate

Cat. No.: B7822464
M. Wt: 124.18 g/mol
InChI Key: LLLCSBYSPJHDJX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 2-methylprop-2-enoate (CAS No. 6900-35-2), also known as potassium methacrylate, is an organic salt with the molecular formula C₄H₅KO₂ and a molecular weight of 124.18 g/mol . It is widely used in pharmaceuticals as a copolymer component, particularly in Polacrilin Potassium (CAS No. 39394-76-5), an excipient for controlled drug release . The compound features a reactive methacrylate group and a potassium counterion, enhancing its solubility in polar solvents compared to ester derivatives.

Properties

IUPAC Name

potassium;2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2.K/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLCSBYSPJHDJX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium;2-methylprop-2-enoate can be synthesized through the neutralization reaction of methacrylic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is obtained by evaporating the water and crystallizing the salt. The reaction can be represented as follows:

CH2=C(CH3)COOH+KOHCH2=C(CH3)COOK+H2O\text{CH}_2=\text{C(CH}_3\text{)COOH} + \text{KOH} \rightarrow \text{CH}_2=\text{C(CH}_3\text{)COOK} + \text{H}_2\text{O} CH2​=C(CH3​)COOH+KOH→CH2​=C(CH3​)COOK+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as filtration, drying, and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium;2-methylprop-2-enoate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form poly(methacrylate) polymers, which are used in coatings, adhesives, and resins.

    Substitution Reactions: It can participate in substitution reactions where the potassium ion is replaced by other cations.

    Addition Reactions: The double bond in the methacrylate group can undergo addition reactions with various reagents.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium;2-methylprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium;2-methylprop-2-enoate primarily involves its ability to polymerize and form cross-linked networks. In drug delivery systems, it forms hydrogels that can encapsulate and release drugs in a controlled manner. The potassium ion can also participate in ion-exchange processes, making it useful in water treatment and purification .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Properties

The following table summarizes critical properties of potassium 2-methylprop-2-enoate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Applications Solubility & Stability Reference
Potassium 2-methylprop-2-enoate C₄H₅KO₂ 124.18 Pharmaceutical excipients (e.g., Polacrilin) High water solubility due to ionic nature
Methyl 2-methylprop-2-enoate (Methyl methacrylate) C₅H₈O₂ 100.12 Polymers (PMMA), dental composites Hydrophobic; soluble in organic solvents
2-Hydroxybutyl 2-methylprop-2-enoate C₈H₁₄O₃ 158.20 Hydrogels, biomedical coatings Moderate solubility in water and alcohols
TEGDMA (2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate) C₁₄H₂₂O₈ 318.32 Dental resins, crosslinking agent Low volatility, high reactivity in polymerization
TRIS (3-tris(trimethylsilyloxy)silylpropyl 2-methylprop-2-enoate) C₁₆H₃₆O₆Si₄ 469.04 Silicone hydrogels for contact lenses Hydrophobic, sustained drug release
Ionic vs. Ester Derivatives
  • Potassium 2-methylprop-2-enoate: The ionic potassium group enhances water solubility, making it suitable for hydrophilic matrices in drug delivery systems. For example, Polacrilin Potassium forms ion-exchange resins that modulate drug release .
  • Methyl methacrylate : The methyl ester group confers hydrophobicity, ideal for forming rigid polymers like poly(methyl methacrylate) (PMMA), used in bone cements and optical materials .
Crosslinking Monomers
  • TEGDMA: As a dimethacrylate, it enables high crosslink density in dental composites, improving mechanical strength.
  • TRIS : Incorporation into silicone hydrogels (e.g., contact lenses) provides oxygen permeability and sustained release of antibiotics like moxifloxacin due to its hydrophobic silyl groups .

Research Findings and Performance

  • Drug Release Profiles : TRIS-based hydrogels exhibit faster drug release compared to TRIS/AA + D variants, which sustain release over 24 hours .
  • Polymerization Challenges: Methacrylate-based composites (e.g., TEGDMA) face shrinkage stress, leading to microleakage in dental applications. Modifications with radical ring-opening monomers are being explored to mitigate this .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.